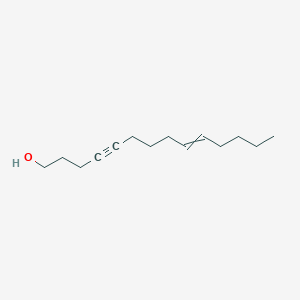
Acenaphthylene-1,2-diol;benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthylene-1,2-diol;benzoic acid is a compound that combines the structural features of acenaphthylene and benzoic acid Acenaphthylene is a polycyclic aromatic hydrocarbon, while benzoic acid is a simple aromatic carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene-1,2-diol;benzoic acid typically involves the following steps:
Formation of Acenaphthylene-1,2-diol: This can be achieved through the hydroxylation of acenaphthylene using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Attachment of Benzoic Acid: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where acenaphthylene-1,2-diol reacts with benzoyl chloride (C₆H₅COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acenaphthylene-1,2-diol;benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), ethanol (C₂H₅OH)
Substitution: Benzoyl chloride (C₆H₅COCl), aluminum chloride (AlCl₃), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
Acenaphthylene-1,2-diol;benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acenaphthylene-1,2-diol;benzoic acid involves its interaction with specific molecular targets and pathways. The diol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,2-diol: Similar structure but lacks the benzoic acid moiety.
Phenanthrene-1,2-diol: Another polycyclic aromatic diol with different ring structure.
Benzoic Acid Derivatives: Compounds like salicylic acid and p-aminobenzoic acid share the benzoic acid core but have different functional groups.
Uniqueness
Acenaphthylene-1,2-diol;benzoic acid is unique due to the combination of polycyclic aromatic and carboxylic acid functionalities, providing a versatile platform for chemical modifications and applications
Propiedades
Número CAS |
92825-47-3 |
|---|---|
Fórmula molecular |
C26H20O6 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
acenaphthylene-1,2-diol;benzoic acid |
InChI |
InChI=1S/C12H8O2.2C7H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;2*8-7(9)6-4-2-1-3-5-6/h1-6,13-14H;2*1-5H,(H,8,9) |
Clave InChI |
JBBWRQZPRANUKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


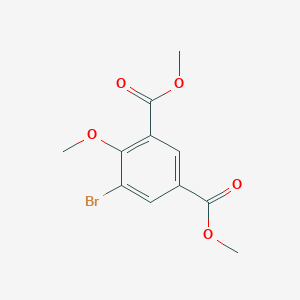



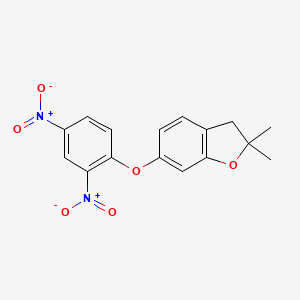

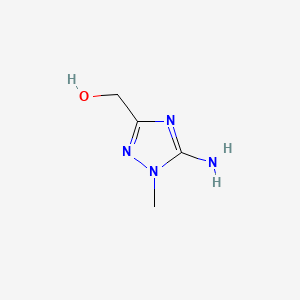

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
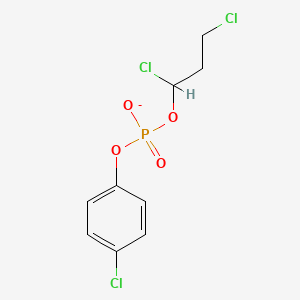
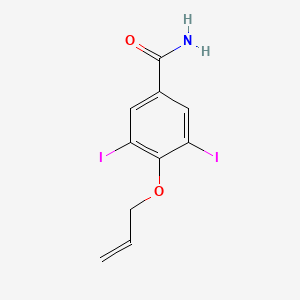
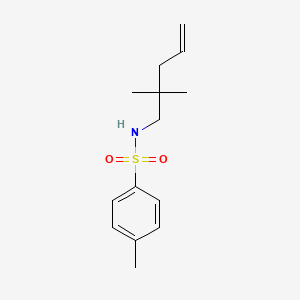
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
